

Reactivity profile of ethyl isobutyl amine

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Compound of Interest

Compound Name: *Ethyl isobutyl amine*

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An In-depth Technical Guide on the Reactivity Profile of **Ethyl Isobutyl Amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isobutyl amine, with the IUPAC name N-ethyl-2-methylpropan-1-amine, is a secondary amine with the chemical formula $C_6H_{15}N$.^[1] As a secondary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. This guide provides a comprehensive overview of its chemical reactivity, synthesis, potential hazards, and the experimental protocols used to characterize such compounds. Due to the limited availability of data specific to **ethyl isobutyl amine**, this guide incorporates information from closely related structural analogs such as isobutylamine and N-ethyl-n-butylamine to present a more complete reactivity profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ethyl isobutyl amine** and its related compounds is presented in Table 1. Understanding these properties is fundamental to handling the compound and predicting its behavior in chemical reactions.

Table 1: Physical and Chemical Properties of **Ethyl Isobutyl Amine** and Related Amines

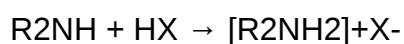
Property	Ethyl Isobutyl Amine	Isobutylamine	N-ethyl-n-butylamine
IUPAC Name	N-ethyl-2-methylpropan-1-amine[1]	2-methylpropan-1-amine[2]	N-ethylbutanamine[3]
Synonyms	N-ethylisobutylamine[1]	1-Propanamine, 2-methyl-[2]	Butylethylamine[3]
CAS Number	13205-60-2[1]	78-81-9[2]	13360-63-9[3]
Molecular Formula	C6H15N[1]	C4H11N[2]	C6H15N[3]
Molecular Weight	101.19 g/mol [4]	73.14 g/mol [2]	101.19 g/mol [3]
Boiling Point	Not available	64 - 71 °C	108 - 110 °C[3]
Melting Point	Not available	-85 °C	-78 °C[3]
Flash Point	Not available	-9 °C[5]	18.3 °C[3]
Density	Not available	0.736 g/cm ³ at 25 °C	Not available
pKa (conjugate acid)	Not available	10.68 at 25 °C[6]	Not available

Reactivity Profile

The reactivity of **ethyl isobutyl amine** is characteristic of a secondary aliphatic amine, primarily involving the nucleophilic nitrogen atom.

Basicity and Salt Formation

As a base, **ethyl isobutyl amine** reacts exothermically with acids to form the corresponding ethylisobutylammonium salts.[3][7][8] This is a fundamental reaction for all amines.



Alkylation

Ethyl isobutyl amine can be alkylated by alkyl halides. This reaction proceeds via an S_N2 mechanism.[9][10] However, direct alkylation can be difficult to control and may lead to the

formation of a tertiary amine and even a quaternary ammonium salt, as the product amine can also react with the alkyl halide.^{[9][10]}

Acylation

Reaction with acyl chlorides or acid anhydrides yields N,N-disubstituted amides. This is known as the Schotten-Baumann reaction and is a common method for forming amides from primary and secondary amines.^{[10][11]}

Sulfonylation

With sulfonyl chlorides, **ethyl isobutyl amine** will form a sulfonamide. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.^[11]

Reaction with Oxidizing Agents

Ethyl isobutyl amine can react vigorously with strong oxidizing materials.^[3] The products of such reactions can vary depending on the oxidant used.

Incompatibilities

This amine may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.^{[3][7][8]}

Reaction with Reducing Agents

In combination with strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated.^{[3][7][8]}

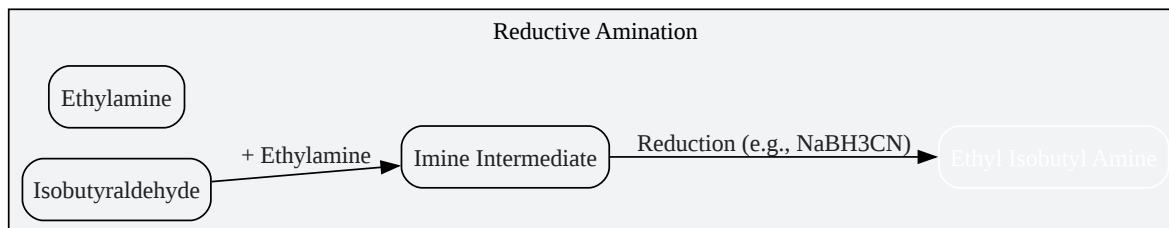
Synthesis of Ethyl Isobutyl Amine

Several general methods for the synthesis of secondary amines can be applied to produce **ethyl isobutyl amine**.

Reductive Amination

A common and effective method is the reductive amination of isobutyraldehyde with ethylamine. The aldehyde and primary amine first form an imine, which is then reduced in situ

to the secondary amine.

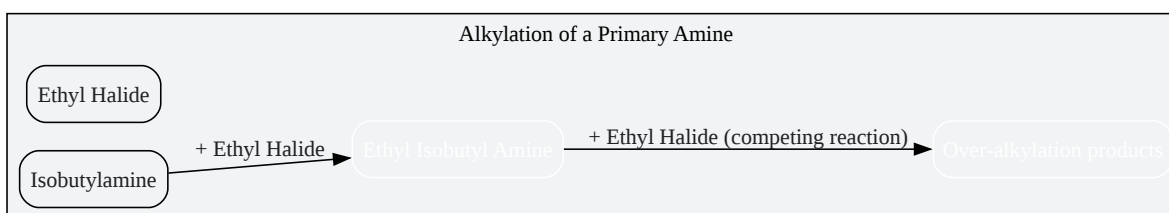


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Caption: Reductive amination pathway for the synthesis of **ethyl isobutyl amine**.

Alkylation of Isobutylamine

Ethyl isobutyl amine can also be synthesized by the alkylation of isobutylamine with an ethyl halide, such as ethyl bromide. To minimize over-alkylation, a large excess of the primary amine is typically used.[9]



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Caption: Synthesis of **ethyl isobutyl amine** via alkylation of isobutylamine.

Potential Hazards and Safety Information

While specific toxicological data for **ethyl isobutyl amine** is limited, the hazards can be inferred from its structural analog, isobutylamine.

Table 2: Hazard Profile of Isobutylamine

Hazard Type	Description	References
Flammability	Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.	[5]
Corrosivity	Causes severe skin burns and eye damage.	[5][12]
Toxicity	Toxic if swallowed.	
Inhalation	Can cause irritation to the throat and lungs. High concentrations may be hazardous.	[12]
Chronic Effects	Repeated or prolonged exposure may lead to erosion of teeth and inflammatory changes in the mouth.	[12]

It is crucial to handle **ethyl isobutyl amine** in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant clothing.[5]

Experimental Protocols for Reactivity Characterization

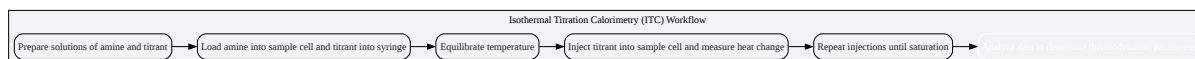
The reactivity and properties of amines like **ethyl isobutyl amine** are investigated using a variety of analytical techniques.

Calorimetry

Isothermal Titration Calorimetry (ITC) is employed to quantify the thermodynamics of binding or reaction in solution.[13] This technique can determine the enthalpy (ΔH), equilibrium constant

(K), and stoichiometry (n) of reactions such as acid-base neutralization or complex formation.
[13]

Experimental Workflow for ITC:



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Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Spectroscopic Methods

Spectroscopy is essential for the identification and structural elucidation of amines and their reaction products.[11]

- Infrared (IR) Spectroscopy: Secondary amines like **ethyl isobutyl amine** exhibit a characteristic N-H stretching absorption in the 3300 to 3500 cm^{-1} range.[14][15] Unlike primary amines which show two bands, secondary amines typically show a single, sharp band.[16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR can identify the N-H proton, which often appears as a broad signal and disappears upon the addition of D_2O . [14][17] The protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field. ^{13}C NMR shows the carbons bonded to the nitrogen in the 30-50 ppm range.
- Mass Spectrometry (MS): Amines undergo a characteristic α -cleavage in the mass spectrometer.[14] According to the nitrogen rule, a molecule with one nitrogen atom, like **ethyl isobutyl amine**, will have an odd molecular weight.[14][15]

Kinetic Studies

The rates of reaction involving amines can be determined using various techniques. For reactions involving a chromophore, UV-Vis spectrophotometry can be used to monitor the change in concentration of a reactant or product over time.[18] For other reactions, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry can be employed to follow the reaction progress.[6][19]

Table 3: Summary of Experimental Protocols

Technique	Purpose	Key Information Obtained
Isothermal Titration Calorimetry (ITC)	Study of reaction thermodynamics	Enthalpy (ΔH), Equilibrium Constant (K), Stoichiometry (n) [13]
Infrared (IR) Spectroscopy	Functional group identification	Presence of N-H bond (secondary amine)[16]
NMR Spectroscopy	Structural elucidation	Chemical environment of protons and carbons[17]
Mass Spectrometry	Molecular weight and fragmentation pattern	Molecular formula confirmation, structural information from fragmentation[14]
UV-Vis Spectrophotometry	Kinetic analysis (for suitable reactions)	Reaction rates[18]
Chromatography (GC, HPLC)	Separation and quantification	Reaction kinetics, product distribution[6]

Conclusion

Ethyl isobutyl amine exhibits a reactivity profile that is characteristic of a nucleophilic and basic secondary amine. Its reactions are dominated by the lone pair on the nitrogen atom, leading to salt formation, alkylation, and acylation. While specific quantitative reactivity data for this compound is not readily available, its behavior can be reliably predicted from that of similar amines. The synthesis of **ethyl isobutyl amine** can be achieved through standard organic chemistry methods such as reductive amination or alkylation of a primary amine. Appropriate

safety precautions, similar to those for isobutylamine, should be taken when handling this flammable and corrosive compound. The characterization of its reactivity relies on a suite of well-established experimental protocols including calorimetric and spectroscopic techniques. This guide provides a foundational understanding for researchers and professionals working with or developing applications for **ethyl isobutyl amine**.

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